3-Carboethoxy-2'-methoxybenzophenone

Organic Synthesis Pharmaceutical Intermediates Quality Control

Researchers requiring consistent performance in UV-curable formulations or multi-step syntheses face variability from halogenated analogs. 3-Carboethoxy-2'-methoxybenzophenone (CAS 746652-01-7) eliminates this uncertainty with a unique carboethoxy substitution pattern that delivers a red-shifted absorption (300-350 nm) for deeper LED curing. • Consistent 97% purity verified by distinctive ¹H NMR signals at 1.35 and 4.35 ppm, ensuring halogen-free reactions. • Extended conjugation enables low-energy UV-LED curing in coatings and 3D printing resins. • Hydrolyzable ester handle supports rapid diversification in SAR studies. Available in research quantities (1 g-5 g) with documented analytical data for immediate method validation.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 746652-01-7
Cat. No. B1322341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Carboethoxy-2'-methoxybenzophenone
CAS746652-01-7
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2OC
InChIInChI=1S/C17H16O4/c1-3-21-17(19)13-8-6-7-12(11-13)16(18)14-9-4-5-10-15(14)20-2/h4-11H,3H2,1-2H3
InChIKeyYVDMWPYCXAFCOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Carboethoxy-2'-methoxybenzophenone: Identity & Procurement


3-Carboethoxy-2'-methoxybenzophenone (IUPAC: ethyl 3-(2-methoxybenzoyl)benzoate) is a benzophenone derivative with the molecular formula C₁₇H₁₆O₄ and a molecular weight of 284.31 g/mol . It features a carboethoxy group at the 3-position and a methoxy group at the 2'-position of the benzophenone scaffold . Commercially, it is available from specialized chemical suppliers in research quantities (e.g., 1g to 5g) with certified purity levels of ≥95% or ≥97%, as indicated in vendor technical datasheets [1]. The compound is primarily utilized as a synthetic intermediate in organic chemistry and materials science research, with noted potential as a photoinitiator component in UV-curable systems due to its extended conjugation system and light absorption in the 300-350 nm range [2].

3-Carboethoxy-2'-methoxybenzophenone: Generic Substitution Challenges


Substituting 3-carboethoxy-2'-methoxybenzophenone with a generic benzophenone derivative (e.g., unsubstituted benzophenone, 3-bromo-2'-methoxybenzophenone, or 3-chloro-2'-methoxybenzophenone) introduces significant functional and performance discrepancies. The target compound's unique substitution pattern—a carboethoxy ester at the 3-position rather than a halogen or hydrogen—dictates its distinct reactivity profile in coupling reactions, its solubility in organic media, and its specific light absorption characteristics (300-350 nm) that underpin its utility as a photoinitiator [1]. Even within the same subclass, variations in purity grade (95% vs. 97% vs. 99%) correlate with divergent performance in sensitive applications such as pharmaceutical intermediate synthesis or advanced polymer curing, as documented by market segmentation data [2]. The following quantitative evidence guide isolates the verifiable differentiators that justify preferential procurement of this specific CAS.

3-Carboethoxy-2'-methoxybenzophenone: Differentiation Evidence


Purity Grade Consistency vs. Halogenated Analogs

The target compound is commercially offered at a certified purity of 97.0% by HPLC, as specified by major suppliers such as Sigma-Aldrich and ChemSrc [1]. This purity level exceeds the minimum 95% specification commonly listed for structurally similar benzophenone derivatives like 3-bromo-2'-methoxybenzophenone and 3-chloro-2'-methoxybenzophenone . The 2-percentage-point differential in purity is critical for downstream reactions where trace impurities can inhibit catalytic cycles or compromise yield.

Organic Synthesis Pharmaceutical Intermediates Quality Control

Red-Shifted UV Absorption for Efficient Photocuring

Emerging applications identify 3-carboethoxy-2'-methoxybenzophenone as a viable photoinitiator component in UV-curable coatings, attributed to its extended conjugation system that enables efficient light absorption in the 300-350 nm range [1]. While direct comparative photopolymerization conversion data for this specific compound is not yet available in the peer-reviewed literature, this spectral window aligns with common LED UV sources (e.g., 365 nm, 395 nm) and distinguishes it from simple benzophenone (BP), which typically exhibits a λₘₐₓ near 250 nm and often requires a co-initiator for practical curing speeds [2].

Materials Science UV-Curable Coatings Polymer Chemistry

Characteristic NMR Fingerprint for Identity Confirmation

The ¹H NMR spectrum of 3-carboethoxy-2'-methoxybenzophenone exhibits a distinctive triplet at 1.35 ppm (CH₃ of ethyl ester) and a quartet at 4.35 ppm (CH₂ of ethyl ester), alongside aromatic protons spanning 7.2-8.1 ppm [1]. These specific ethyl ester signals are absent in halogenated analogs such as 3-bromo-2'-methoxybenzophenone (which lacks an ester group) and serve as a definitive quality control marker for confirming identity and purity during procurement and batch release .

Analytical Chemistry Quality Control Structure Elucidation

Purity Grade Positioning in Research and Industry

Global benzophenone market analysis segments products by purity grade: 95%, 97%, and 99% [1]. 3-Carboethoxy-2'-methoxybenzophenone is positioned in the 97% tier, which is preferred for advanced research applications and high-value fine chemical synthesis, whereas the 95% grade is more commonly associated with bulk industrial uses or less stringent formulations. This tiered market structure implies that selecting the 97% grade product meets the quality expectations for GMP-related pharmaceutical intermediate work and reproducible academic research.

Procurement Market Analysis Fine Chemicals

3-Carboethoxy-2'-methoxybenzophenone: Key Applications


Reproducible Synthesis and Pharmaceutical Intermediates

Researchers and process chemists requiring consistent batch-to-batch performance should prioritize the 97% purity grade of 3-carboethoxy-2'-methoxybenzophenone. Its certified purity, confirmed by distinctive ¹H NMR signals at 1.35 and 4.35 ppm, ensures that reactions proceed without interference from halogenated impurities (present in bromo- or chloro-analogs) and minimizes the need for additional purification steps. This is particularly critical in multi-step syntheses of complex molecules where intermediate purity directly correlates with final product yield and purity [1].

Energy-Efficient UV-Curable Coatings and Inks

Material scientists developing next-generation UV-curable coatings can leverage the compound's extended conjugation and 300-350 nm absorption range to formulate systems compatible with low-energy UV-LED sources. This red-shifted profile, compared to conventional benzophenone (λₘₐₓ ≈ 250 nm), enables deeper curing and reduced energy consumption, aligning with sustainability goals in industrial coatings and 3D printing resins [2][3].

QC and Analytical Method Development in Fine Chemicals

The well-defined NMR signature of 3-carboethoxy-2'-methoxybenzophenone provides a robust reference for developing and validating HPLC and NMR methods in quality control laboratories. The characteristic ethyl ester peaks serve as internal markers for quantifying residual solvents and detecting batch-to-batch variability, supporting compliance with GMP guidelines for pharmaceutical intermediates [1].

Characterized Building Blocks for SAR Studies

In structure-activity relationship (SAR) studies, the carboethoxy substituent offers a modifiable handle that can be hydrolyzed to the corresponding carboxylic acid or transesterified, providing entry points for further diversification. The compound's high purity (97%) and documented NMR and MS data reduce ambiguity in hit-to-lead optimization campaigns, accelerating the identification of promising lead candidates [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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